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Compound of Interest

N-methoxy-3-
Compound Name:
hydroxymethylcarbazole

Cat. No.: B14754897

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of
N-methoxy-3-hydroxymethylcarbazole, a carbazole alkaloid isolated from the root bark of
Murraya euchrestifolia. This document details the spectroscopic data and experimental
protocols that were instrumental in defining its molecular structure, presenting the information
in a clear and accessible format for scientific professionals.

Spectroscopic Data Analysis

The structure of N-methoxy-3-hydroxymethylcarbazole, also known as murrayamine-L, was
determined through a combination of spectroscopic techniques, including Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and
Ultraviolet (UV) spectroscopy. The quantitative data from these analyses are summarized
below.

Table 1: *H and **C NMR Spectroscopic Data for N-
methoxy-3-hydroxymethylcarbazole (in CDCIs)
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H Chemical Shift (6 ppm,

Position 3in Ha) 13C Chemical Shift (6 ppm)
1 7.98 (d, 8.0) 120.5
2 7.21 (dd, 8.4, 1.2) 124.5
3 137.9
4 8.02 (s) 108.1
4a 122.3
4b 121.5
5 7.49 (d, 8.4) 110.2
6 7.27 (ddd, 8.4, 7.2, 1.2) 120.1
7 7.41 (ddd, 8.4, 7.2, 1.2) 126.1
8 8.11 (d, 8.0) 110.7
8a 139.8
N-OCHs 4.13 (s) 65.9
3-CH20H 4.81 (s) 64.7

Table 2: Mass Spectrometry, Infrared, and Ultraviolet

Spectroscopic Data
Technique Data

m/z 227.0949 (M+, calculated for C14H13NO2:

High-Resolution Mass Spectrometry (HRMS)
227.0946)

Infrared (IR) Spectroscopy (KBr) 3400 cm~1 (-OH), 1600 cm™t, 1470 cm™1

222 nm (log € 4.45), 241 nm (log € 4.54), 261
Ultraviolet (UV) Spectroscopy (MeOH) nm (sh, log € 4.18), 299 nm (log € 4.13), 332 nm
(log € 3.65), 345 nm (log € 3.66)
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Experimental Protocols

The isolation and elucidation of N-methoxy-3-hydroxymethylcarbazole involved a systematic

extraction and chromatographic separation process, followed by spectroscopic analysis.

Isolation of N-methoxy-3-hydroxymethylcarbazole

The following diagram outlines the general workflow for the isolation of the target compound

from its natural source.
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Figure 1. Isolation workflow for N-methoxy-3-hydroxymethylcarbazole.
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Methodology:

o Extraction: The dried and powdered root bark of Murraya euchrestifolia was extracted with
methanol at room temperature. The resulting extract was concentrated under reduced
pressure to yield a crude methanol extract.

» Solvent Partitioning: The crude extract was partitioned between chloroform (CHCIs) and
water (H20). The chloroform-soluble fraction, containing the carbazole alkaloids, was
collected and concentrated.

o Chromatography: The chloroform extract was subjected to column chromatography over
silica gel. Fractions were eluted using a gradient of n-hexane and ethyl acetate. Fractions
containing the target compound were further purified by preparative thin-layer
chromatography (TLC) to afford pure N-methoxy-3-hydroxymethylcarbazole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectra were recorded on a Bruker AM-
400 spectrometer in deuterated chloroform (CDCls). Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a JEOL JMS-HX-110
mass spectrometer.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer 783
spectrophotometer using potassium bromide (KBr) pellets.

Ultraviolet (UV) Spectroscopy: UV spectra were measured on a Hitachi U-3200
spectrophotometer in methanol (MeOH).

Structure Elucidation Logic

The determination of the molecular structure of N-methoxy-3-hydroxymethylcarbazole was
based on the logical interpretation of the combined spectroscopic data.
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Figure 2. Logical workflow for the structure elucidation.

The molecular formula was established as C14H13NO2 by high-resolution mass spectrometry.
The presence of a hydroxyl group was indicated by the strong absorption at 3400 cm~1 in the
IR spectrum. The UV spectrum was characteristic of a carbazole chromophore.

The *H and 13C NMR spectra provided the most detailed structural information. The signals at &
4.13 (s, 3H) and & 65.9 in the 'H and 13C NMR spectra, respectively, were assigned to an N-
methoxy group. The signals at 6 4.81 (s, 2H) and & 64.7 were attributed to a hydroxymethyl
group (-CH20H). The remaining aromatic proton signals were consistent with a 3-substituted
carbazole skeleton. The final placement of the substituents was confirmed by 2D NMR
experiments such as COSY and HMBC, leading to the unambiguous assignment of the
structure as N-methoxy-3-hydroxymethylcarbazole.
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 To cite this document: BenchChem. [Unveiling the Molecular Architecture of N-methoxy-3-
hydroxymethylcarbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b14754897#n-methoxy-3-hydroxymethylcarbazole-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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